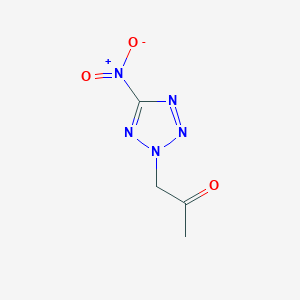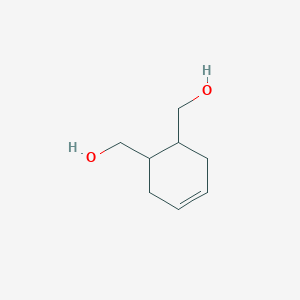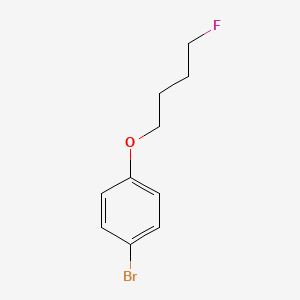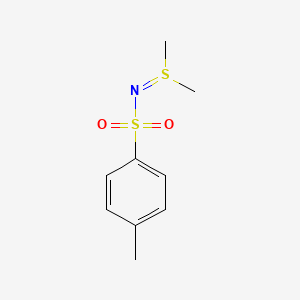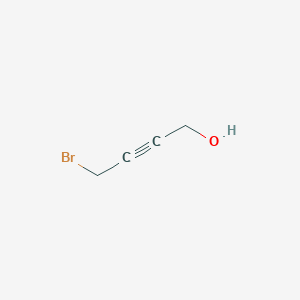
1-Bromo-4-hydroxy-2-butyne
Overview
Description
“1-Bromo-2-butyne” and “4-Bromo-1-butyne” are propargyl bromide derivatives . They are constitutional isomers of bromo butyne .
Synthesis Analysis
“1-Bromo-2-butyne” can be obtained by reacting 2-butyn-1-ol with an organic solvent, pyridine . The reaction of bromoethane with metal magnesium in THF prepares a Grignard reagent, which is then added to paraformaldehyde for a Grignard reaction . After the Grignard reaction, 2-butyn-1-ol is separated and recovered, mixed with an organic solvent and pyridine, and phosphorus tribromide is added dropwise for a bromination reaction .
Molecular Structure Analysis
The molecular formula for “1-Bromo-2-butyne” and “4-Bromo-1-butyne” is C4H5Br . The average mass is 132.986 Da and the monoisotopic mass is 131.957458 Da .
Chemical Reactions Analysis
“4-Bromo-1-butyne” is commonly used as a reactant and serves as a source of alkyl halides for the introduction of bromo functionality into the molecule .
Scientific Research Applications
Annulated Ring Compounds
1-Bromo-2-butyne plays a crucial role in the synthesis of annulated ring compounds. When reacted with indoles and pseudopterane, it leads to the formation of intricate ring structures. Notably, this compound has been employed in the preparation of (+/-)-Kallolide B, a marine natural product with potential biological activity .
Allenylcyclobutanol Derivatives
Researchers have explored 1-bromo-2-butyne in the preparation of allenylcyclobutanol derivatives. These compounds possess interesting structural features and may have potential biological activities.
Safety and Hazards
“4-Bromo-1-butyne” is considered hazardous. It is classified as flammable liquids, acute oral toxicity, and skin sensitization . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and wash off immediately with plenty of water for at least 15 minutes if it comes into contact with skin .
Future Directions
Mechanism of Action
Target of Action
1-Bromo-4-hydroxy-2-butyne is a propargyl bromide derivative . It is one of the constitutional isomers of bromo butyne It is known to participate in the preparation of linagliptin , suggesting that it may interact with enzymes or receptors involved in the synthesis of this drug.
Mode of Action
It is known that bromo butyne derivatives typically undergo reactions such as hydrohalogenation .
Biochemical Pathways
It is known to participate in the preparation of linagliptin , a medication used to treat type 2 diabetes. This suggests that it may play a role in pathways related to glucose metabolism.
Result of Action
Given its role in the synthesis of linagliptin , it may contribute to the inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4). This would result in increased levels of incretin hormones, decreased glucagon release, and reduced glucose levels in the blood.
properties
IUPAC Name |
4-bromobut-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO/c5-3-1-2-4-6/h6H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEJDMMPAMYPCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CCBr)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315173 | |
| Record name | 4-Bromo-2-butyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-hydroxy-2-butyne | |
CAS RN |
13280-08-5 | |
| Record name | 4-Bromo-2-butyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13280-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-butyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobut-2-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



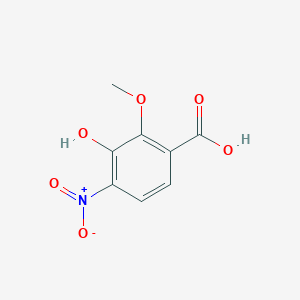
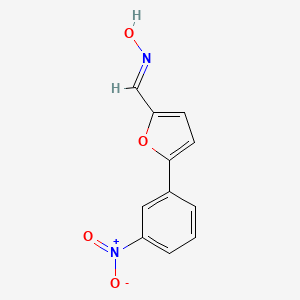
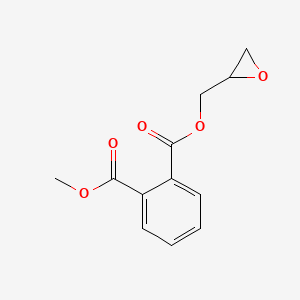
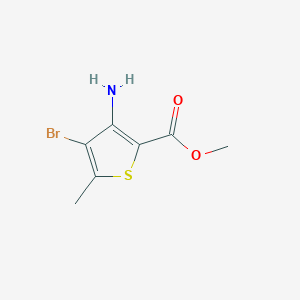
![Thieno[3,2-b]pyridin-2-ylmethanamine](/img/structure/B3046852.png)
